Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities
Preparation Methods
The synthesis of tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the necessary stereochemical information, allowing for the stereocontrolled formation of the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a ligand for nicotinic acetylcholine receptors, playing a crucial role in synaptic transmission in the central and peripheral nervous systems .
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors . By binding to these receptors, the compound can modulate synaptic transmission, affecting various physiological processes. The specific pathways involved depend on the receptor subtype and the context of the interaction .
Comparison with Similar Compounds
Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared to other similar compounds, such as tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate . These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h9-10H,4-8H2,1-3H3 |
InChI Key |
BDZVIVSJAKJKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C=O |
Origin of Product |
United States |
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